N-benzylidene-2-thiophenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-benzylidenethiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-16(14,11-7-4-8-15-11)12-9-10-5-2-1-3-6-10/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRCCGLKUWJQF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Derivatization
Direct Condensation Approaches for N-benzylidene-2-thiophenesulfonamide Synthesis
The foundational method for synthesizing the this compound scaffold is the direct condensation reaction between a thiophenesulfonamide and an aromatic aldehyde. This reaction forms a Schiff base (an imine) and typically involves the elimination of a water molecule.
The choice of solvent plays a critical role in the efficiency of the condensation reaction, influencing reaction times, yields, and the ease of product isolation. While ethanol (B145695) is a commonly used solvent, studies on related sulfonamide syntheses have explored various media to optimize outcomes. For instance, the condensation of 4-aminoacetophenone with chloroacetamide has been performed in dioxane. nih.gov In some syntheses of related heterocyclic systems, dimethylformamide (DMF) has been utilized. nih.gov The pursuit of more environmentally friendly processes has also led to the use of water as a solvent for sulfonamide synthesis, which can simplify product isolation to mere filtration after acidification. rsc.org
| Solvent | Typical Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Ethanol | Reflux temperature | Commonly used, moderate to good yields. | nih.gov |
| Dimethylformamide (DMF) | Room temperature to elevated temperatures | Effective for dissolving reactants; may require more complex workup. | nih.gov |
| Water | Dynamic pH control | Environmentally benign; product often precipitates and is isolated by filtration. rsc.org | rsc.org |
| Dioxane | Boiling/reflux | Used for specific condensation reactions leading to thiophene (B33073) derivatives. nih.gov | nih.gov |
Catalysts are frequently employed to enhance the rate and yield of the condensation reaction. Both acid and base catalysts are effective. Acid catalysts, such as glacial acetic acid or hydrochloric acid, work by protonating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the sulfonamide's nitrogen atom. rjptonline.orgnih.gov
Alternatively, base catalysts like potassium carbonate can be used. digitellinc.com In recent years, organocatalysts such as L-proline have gained attention for their efficiency in promoting similar condensation reactions under mild conditions, as demonstrated in the synthesis of 2-benzylidene-3-oxobutanamide derivatives. nih.gov The use of a magnetically separable graphene-based nanohybrid has also been reported for the synthesis of benzenesulfonamide (B165840) derivatives under mild, solvent-free conditions. scispace.com
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Glacial Acetic Acid | Schiff base formation | Readily available acid catalyst, effective under microwave conditions. rjptonline.org | rjptonline.org |
| L-Proline | Knoevenagel condensation | Green catalyst, effective under solventless conditions, and recyclable. digitellinc.com | digitellinc.com |
| Potassium Carbonate (K₂CO₃) | Condensation | Common and inexpensive base catalyst. digitellinc.com | digitellinc.com |
| CoFe@rGO Nanohybrid | Aziridine ring-opening | Heterogeneous, magnetically separable, reusable, and effective under solvent-free conditions. scispace.com | scispace.com |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the development of environmentally benign protocols that minimize waste, reduce energy consumption, and avoid hazardous solvents.
Solvent-free, or "dry," synthesis represents a significant advancement in green chemistry. Reactions can be conducted by grinding the solid reactants together, sometimes with a catalytic amount of a liquid-assisting grinding (LAG) agent like methanol. semanticscholar.org Mechanochemical synthesis, which uses mechanical force (e.g., from a ball mill) to induce chemical reactions, is a powerful solvent-free technique. rsc.org This method has been successfully applied to the synthesis of aromatic sulfonamides and unsymmetrical salens, often resulting in high yields and clean product formation without the need for bulk solvents. rsc.orgbeilstein-journals.org Research on related sulfonamide syntheses has shown that solvent-free conditions can provide superior results compared to solvent-based methods. digitellinc.comresearchgate.net
The use of non-conventional energy sources like microwave irradiation and ultrasound has become a cornerstone of green synthetic chemistry.
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. researchgate.net The process involves sealed-vessel reactions where microwave energy directly and efficiently heats the reaction mixture, leading to rapid product formation. amazonaws.com This technique has been successfully used to synthesize a variety of sulfonamides and benzylidene derivatives, often with improved yields compared to conventional heating. nih.govrjptonline.org
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to promote reactions. nih.gov The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates. This method has been applied to the synthesis of various heterocyclic compounds, including sulfonamide-isoxazoline hybrids and benzofuranones, under mild conditions and with reduced reaction times. nih.govuniv.kiev.ua
| Method | Typical Reaction Time | Energy Source | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional (Reflux) | 8–28 hours | Thermal (Heating Mantle) | Well-established and simple setup. | nih.gov |
| Mechanochemical (Ball Mill) | 60–120 minutes | Mechanical Force | Solvent-free, high efficiency. rsc.orgbeilstein-journals.org | rsc.orgbeilstein-journals.org |
| Microwave-Assisted | 5–15 minutes | Microwave Irradiation | Drastic reduction in reaction time, high yields. nih.govresearchgate.net | nih.govresearchgate.net |
| Ultrasound-Assisted | ~2 hours | Sonication | Reduced reaction time compared to conventional methods, energy efficient. nih.govuniv.kiev.ua | nih.govuniv.kiev.ua |
Exploration of this compound Analogs and Hybrid Molecules
The this compound core structure is a versatile scaffold for creating a diverse library of related compounds. Chemo-systematic derivatization involves modifying different parts of the molecule—the thiophene ring, the sulfonamide linker, or the benzylidene moiety—to generate analogs with potentially new properties.
A common strategy is to introduce substituents onto the aromatic rings. For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides provides a key intermediate that can undergo further diversification. nih.gov The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling with various aryl boronic acids, to introduce a wide range of aryl groups at the 5-position of the thiophene ring. nih.gov
N-Alkylation and Acylation Reactions
The nitrogen atom of the sulfonamide group in this compound serves as a prime site for introducing alkyl and acyl groups, significantly altering the compound's steric and electronic properties.
N-Alkylation: The substitution of the sulfonamide proton with an alkyl group can be achieved through various synthetic protocols. Traditional methods often involve the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. For instance, N-alkylation of sulfonamides has been successfully carried out using bases like potassium carbonate (K₂CO₃) in acetonitrile (B52724) (CH₃CN) or sodium carbonate in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govnih.gov
More recently, catalytic methods have been developed that offer a more atom-economical approach. These "borrowing hydrogen" or "hydrogen autotransfer" reactions utilize alcohols as alkylating agents, with water as the only byproduct. acs.orgionike.com Efficient mono-N-alkylation of various aryl and alkyl sulfonamides has been demonstrated using well-defined manganese or iron pincer complexes as catalysts. acs.orgionike.com For example, thiophene-2-sulfonamide (B153586) has been shown to undergo efficient N-benzylation using benzyl (B1604629) alcohol in the presence of a manganese catalyst, a reaction directly applicable to the N-alkylation of the N-benzylidene derivative. acs.org
N-Acylation: The introduction of an acyl group onto the sulfonamide nitrogen yields N-acylsulfonamides, a class of compounds with considerable chemical interest. semanticscholar.org Standard acylation procedures involve the use of reactive acylating agents like acid chlorides or anhydrides. nih.govresearchgate.net These reactions can be performed in the presence of a base or a catalyst, such as P₂O₅/SiO₂, to drive the reaction to completion. researchgate.net
A particularly effective and convenient method for N-acylation utilizes N-acylbenzotriazoles. semanticscholar.orgresearchgate.net These reagents, which can be prepared from a wide range of carboxylic acids, react with sulfonamides in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in high yields. researchgate.net This method is advantageous as it avoids the often harsh conditions required to generate acid chlorides and is compatible with a variety of functional groups on the acyl moiety. researchgate.net
Modifications at the Thiophene Ring System
The thiophene ring is another key locus for structural modification, allowing for the introduction of a wide array of substituents to probe different chemical spaces. A common and powerful strategy involves the use of a pre-functionalized thiophene starting material, which is then carried through the synthesis to the final sulfonamide.
A prime example of this approach begins with the bromination of thiophene to produce 5-bromothiophene-2-sulfonamide (B1270684). nih.govgoogle.com This brominated intermediate is an exceptionally versatile building block for diversification, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction has been extensively used to react 5-bromothiophene-2-sulfonamide with a variety of aryl and heteroaryl boronic acids. nih.govdoaj.org This methodology allows for the direct formation of a carbon-carbon bond at the 5-position of the thiophene ring, enabling the synthesis of a large library of 5-aryl-thiophene-2-sulfonamides. doaj.org The electronic properties of the introduced aryl group can be systematically varied by choosing boronic acids with different substituents (e.g., -Cl, -CH₃, -OCH₃, -F). doaj.org
Beyond Suzuki couplings, the bromo-substituted intermediate can also participate in other nucleophilic substitution reactions, further expanding the range of possible derivatives. google.com
Diversification of the Benzylidene Moiety
The benzylidene portion of the molecule is typically introduced in the final step of the synthesis through a condensation reaction between 2-thiophenesulfonamide and a suitable benzaldehyde (B42025) derivative. This reaction forms the characteristic imine (or Schiff base) linkage.
The structural diversity of the final compound is therefore directly controlled by the choice of the aldehyde. A vast commercial availability of substituted benzaldehydes makes this a straightforward and highly effective point for diversification. By reacting 2-thiophenesulfonamide with various benzaldehydes bearing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions, a wide range of this compound analogues can be generated. This strategy is analogous to the well-established synthesis of other N-benzylidene compounds, such as N-benzylidene sulfonohydrazides, where a sulfonohydrazide is condensed with an aldehyde. nih.gov This imine formation is a robust and high-yielding reaction, making it ideal for creating chemical libraries for further study.
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational preferences in the solid state. It also provides critical insights into the packing of molecules within a crystal lattice.
Elucidation of Molecular Geometry and Conformational Preference
There is no published single-crystal X-ray diffraction data for N-benzylidene-2-thiophenesulfonamide. Consequently, the precise bond lengths, bond angles, and the dihedral angles that define its three-dimensional shape in the crystalline form have not been experimentally determined and reported. For related thiophene (B33073) sulfonamide derivatives, studies have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. The orientation of the thiophene and benzylidene rings relative to the sulfonamide group is a key conformational feature, but for this specific compound, it remains uncharacterized.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. Without a crystal structure, an analysis of the intermolecular interactions and crystal packing for this compound cannot be performed. Research on analogous compounds often reveals the formation of dimers or chains through hydrogen bonding involving the sulfonamide group.
Polymorphism and Co-crystallization Investigations
Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials and pharmaceutical sciences. There are no specific studies on the potential polymorphic forms or co-crystals of this compound in the available scientific literature. Such investigations are crucial as different polymorphs or co-crystals can exhibit distinct physical properties.
Detailed Spectroscopic Probing
Spectroscopic techniques provide valuable information about the structure and dynamics of molecules in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Tautomerism
High-resolution NMR spectroscopy is a primary tool for determining the structure of molecules in solution. It can provide information on the connectivity of atoms and the conformational dynamics of the molecule. While general synthetic procedures for related N-sulfonylimines report ¹H and ¹³C NMR data, a detailed high-resolution NMR analysis focusing on the solution-state conformation or potential tautomerism of this compound has not been published. Such an analysis would be key to understanding its behavior in a solvent environment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. While FT-IR and Raman spectra have been recorded and analyzed for a variety of sulfonamide and thiophene derivatives, a specific and detailed assignment of the vibrational modes for this compound, supported by computational calculations, is not available in the literature. Key characteristic vibrational bands would be expected for the S=O stretching of the sulfonyl group, the C=N stretching of the imine, and various modes associated with the thiophene and benzene (B151609) rings.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Properties and Electronic Transitions
The electronic absorption and emission properties of this compound are determined by the chromophoric systems present within its molecular structure, primarily the thiophene ring, the benzene ring, and the imine (C=N) bridge. The interaction between these components dictates the nature of the electronic transitions and the resulting spectroscopic signatures. While specific experimental data for the title compound is not extensively available in the public domain, its electronic behavior can be inferred from computational studies and analysis of analogous structures.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* and n→π* electronic transitions. The conjugated system formed by the benzene and thiophene rings linked through the benzylidene bridge is the principal contributor to the π→π* transitions. These transitions, typically of high intensity (large molar absorptivity, ε), are expected to appear at lower energies (longer wavelengths) due to the extended π-electron delocalization. Computational studies on similar thiophene sulfonamide derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in describing the electronic interactions. The HOMO is often localized on the electron-rich thiophene and benzene moieties, while the LUMO may be distributed across the entire conjugated backbone. The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical factor in determining the wavelength of the main absorption band. In related systems, this energy gap has been shown to be influenced by the electronic nature of substituents on the aromatic rings. mdpi.comdntb.gov.uaresearchgate.net
The n→π* transitions are associated with the non-bonding electrons of the nitrogen atom in the imine group and the oxygen atoms of the sulfonamide group. These transitions are generally of lower intensity compared to π→π* transitions and may appear as shoulders or weaker bands in the spectrum.
The chromophoric properties can be further understood by considering the concept of intramolecular charge transfer (ICT). The sulfonamide group can act as an electron-withdrawing moiety, while the thiophene and benzene rings can serve as electron donors. This donor-acceptor characteristic can lead to ICT upon photoexcitation, which would be reflected in the electronic spectra.
Fluorescence properties of this compound are linked to its ability to emit light from the excited state. Thiophene-based materials are known to be fluorescent, and their emission characteristics are highly dependent on the molecular structure and the surrounding environment. The fluorescence quantum yield and the emission wavelength would be influenced by the rigidity of the molecule and the efficiency of non-radiative decay processes. For this compound, fluorescence emission is expected to originate from the decay of the first singlet excited state (S1) to the ground state (S0). The position of the emission band would be at a longer wavelength than the absorption band (a phenomenon known as Stokes shift).
Based on theoretical calculations for analogous compounds, a summary of expected electronic transition data is presented in the table below. It is important to note that these are estimated values and experimental verification is required for confirmation.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Assignment |
|---|---|---|---|
| π→π | ~280-350 | > 10,000 | HOMO → LUMO |
| n→π | ~350-400 | < 2,000 | nN/O → π* |
Chiroptical Properties and Stereochemical Studies (if applicable)
Chiroptical properties, such as optical rotation and circular dichroism (CD), are exhibited by chiral molecules, which are non-superimposable on their mirror images. For this compound in its parent, unsubstituted form, the molecule is achiral as it possesses a plane of symmetry. Therefore, it is not expected to exhibit chiroptical activity.
However, chirality can be introduced into the molecule through several means:
Substitution: The introduction of a chiral center, for instance, by replacing a hydrogen atom on the benzylic carbon with a different substituent, would render the molecule chiral.
Atropisomerism: If significant steric hindrance restricts the free rotation around the single bonds (e.g., the C-S or C-N bonds), it could lead to the existence of stable, non-interconvertible rotational isomers (atropisomers) that are enantiomeric. This is less likely in the unsubstituted parent compound but could be induced by bulky substituents in the ortho positions of the aromatic rings.
If a chiral derivative of this compound were to be synthesized, it would be expected to exhibit a characteristic CD spectrum. The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light at the wavelengths of the electronic transitions. The sign and magnitude of these Cotton effects would be dependent on the absolute configuration of the chiral center(s) and the conformation of the molecule.
Computational methods, such as TD-DFT calculations, can be employed to predict the CD spectra of chiral molecules. These theoretical predictions can be a powerful tool in assigning the absolute configuration of newly synthesized chiral compounds by comparing the calculated spectrum with the experimental one.
As the subject compound, this compound, is achiral, this section is not directly applicable. No experimental or theoretical chiroptical data for the parent compound has been reported.
| Chiroptical Property | Expected Value for this compound | Reason |
|---|---|---|
| Optical Rotation | 0° | Achiral molecule |
| Circular Dichroism | No CD signal | Achiral molecule |
Chemical Reactivity and Mechanistic Pathways
Reactivity of the Azomethine (C=N) Linkage
The carbon-nitrogen double bond, or azomethine group, is a key reactive site in N-benzylidene-2-thiophenesulfonamide. The electron-withdrawing nature of the adjacent 2-thiophenesulfonyl group enhances the electrophilicity of the imine carbon, making it susceptible to attack by various nucleophiles.
Nucleophilic Addition and Cycloaddition Reactions
The electrophilic imine carbon of N-sulfonylimines, a class of compounds to which this compound belongs, readily undergoes nucleophilic addition. A wide array of nucleophiles, including organometallic reagents, enolates, and heterocycles, can add across the C=N bond. For instance, in reactions analogous to those of other N-sulfonylimines, organolithium or Grignard reagents would be expected to add to the benzylidene carbon to furnish, after quenching, the corresponding α-substituted sulfonamides.
Furthermore, N-sulfonylimines are known to participate in various cycloaddition reactions. chemrxiv.org These reactions are valuable for the construction of complex heterocyclic frameworks. For example, in [3+2] cycloaddition reactions, N-sulfonylimines can react with azomethine ylides to form substituted imidazolidine-fused sulfamidates. researchgate.net Similarly, [4+2] cycloadditions with suitable dienes could provide access to tetrahydropyridine (B1245486) derivatives. The reactivity in these cycloadditions is often influenced by the nature of the substituents on both the imine and the reacting partner.
Hydrolytic Stability and Kinetics
The hydrolysis of the azomethine linkage in this compound leads to the formation of benzaldehyde (B42025) and 2-thiophenesulfonamide. This reaction is reversible and generally catalyzed by acid. masterorganicchemistry.comchemistrysteps.com The mechanism under acidic conditions involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom for subsequent attack by water. masterorganicchemistry.comchemistrysteps.com This is followed by proton transfer and elimination of the amine to yield the corresponding aldehyde and sulfonamide.
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
Both the thiophene (B33073) and the benzylidene rings of this compound can potentially undergo substitution reactions. The nature of these reactions is governed by the electronic character of each ring system.
The thiophene ring, being electron-rich, is generally susceptible to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing sulfonamide group at the 2-position deactivates the ring towards electrophilic attack. Any substitution would be directed to the 4- or 5-positions.
Conversely, the thiophene ring can undergo nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. researchgate.netnih.gov For instance, a halogenated derivative of this compound could react with nucleophiles to displace the halide. Computational studies on related 2-methoxy-5-nitrothiophenes have shown that nucleophilic substitution proceeds via a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.govresearchgate.net The activation energy for such reactions is significantly influenced by the nature of other substituents on the thiophene ring. nih.gov
The benzylidene ring, being attached to the electron-withdrawing imine-sulfonyl moiety, is deactivated towards electrophilic substitution. Nucleophilic aromatic substitution on this ring is also unlikely unless it bears strong electron-withdrawing groups and a good leaving group.
Redox Behavior and Electrochemical Characterization
The redox properties of this compound are of interest due to the presence of the electroactive thiophene and azomethine moieties. While specific electrochemical data for this compound is scarce, studies on related thiophenesulfonamides and other sulfonamides provide a basis for understanding its potential redox behavior. nih.govnih.govethz.ch
Thiophene and its derivatives can be electrochemically oxidized to form radical cations, which can then undergo further reactions such as polymerization. ethz.ch The oxidation potential is influenced by the substituents on the thiophene ring. The electron-withdrawing 2-sulfonamide group would be expected to increase the oxidation potential of the thiophene ring in this compound compared to unsubstituted thiophene.
Benzo[b]thiophenesulphonamide derivatives have been shown to inhibit the activity of certain NADH oxidases in a redox state-dependent manner. nih.govnih.gov This suggests that the sulfonamide moiety can play a role in mediating electron transfer processes. Electrochemical methods have also been developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, highlighting the accessibility of different oxidation states for these functional groups. nih.govtue.nlnoelresearchgroup.comchemistryworld.com
Cyclic voltammetry studies on related systems could provide quantitative data on the redox potentials of this compound. Such data would be valuable for applications in materials science and medicinal chemistry.
Reaction Mechanisms and Transition State Analysis
Detailed mechanistic studies and transition state analyses for reactions involving this compound are not extensively reported. However, computational studies on the reactivity of N-sulfonylimines and thiophene derivatives offer significant insights. chemrxiv.orgnih.govnih.govresearchgate.netchemrxiv.org
Density Functional Theory (DFT) calculations have been employed to investigate the multicomponent reactions of N-sulfonylimines, revealing the intermediates and transition states involved. chemrxiv.orgnih.govchemrxiv.org These studies help in understanding the factors that control the reactivity and selectivity of these reactions. For example, in the context of nucleophilic addition to the azomethine bond, computational models can predict the activation energies for different nucleophiles and rationalize the observed product distributions.
For this compound, a comprehensive computational study would involve mapping the potential energy surfaces for its key reactions, including nucleophilic additions, cycloadditions, and hydrolysis. This would provide a deeper understanding of its chemical behavior and guide the design of new synthetic applications.
Coordination Chemistry and Metal Complexation
N-benzylidene-2-thiophenesulfonamide as a Ligand
This compound's potential as a ligand stems from the presence of several heteroatoms that can act as Lewis bases, donating electron pairs to a metal center. The key donor atoms are the imine nitrogen, the oxygen atoms of the sulfonamide group, and the sulfur atom of the thiophene (B33073) ring.
Denticity and Chelation Modes (e.g., N,S-coordination, N,O-coordination)
This compound can exhibit different denticities and chelation modes depending on the reaction conditions, the nature of the metal ion, and the solvent used. The most common coordination modes involve the imine nitrogen and one of the other potential donor atoms.
N,O-Coordination: In many cases, Schiff base ligands containing a sulfonamide group coordinate to metal ions through the imine nitrogen and one of the sulfonamide oxygen atoms. This results in the formation of a stable chelate ring. For instance, in complexes of ligands analogous to this compound, bidentate coordination via the phenolic oxygen and the imine nitrogen is a common feature. researchgate.net This mode of coordination is often confirmed by infrared spectroscopy, where a shift in the vibrational frequency of the C=N and SO₂ groups is observed upon complexation.
N,S-Coordination: The presence of the thiophene ring introduces the possibility of coordination through the thiophenic sulfur atom. In some transition metal complexes with ligands containing a thiophene ring and an imine group, coordination has been observed to occur through the azomethine nitrogen and the thiophene sulfur. nih.gov This N,S-bidentate coordination is a well-established mode for similar thiophene-containing Schiff base ligands. medjchem.com
The flexibility in coordination modes makes this compound a fascinating ligand for the synthesis of complexes with varied geometries and electronic properties.
Synthesis of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II))
The synthesis of transition metal complexes of this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The general procedure involves dissolving the Schiff base ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt (e.g., chloride or acetate (B1210297) salts of Cu(II), Ni(II), Co(II), or Zn(II)) to it. The reaction mixture is then refluxed for a period of time, during which the complex precipitates out of the solution. The resulting solid complex can then be filtered, washed, and dried.
For example, a common method for synthesizing similar Schiff base complexes involves refluxing an ethanolic solution of the ligand and the metal salt in a 2:1 molar ratio. jocpr.com In the case of mixed ligand complexes, other ligands can be introduced into the reaction mixture. jocpr.com The synthesis of Cu(II) complexes of related Schiff bases has been successfully achieved by reacting the ligand with copper(II) acetate or copper(II) chloride in a DMF/water mixture. ekb.eg
| Metal Ion | Typical Salt | Solvent System | General Observation |
| Cu(II) | CuCl₂·2H₂O, Cu(OAc)₂·H₂O | Ethanol, Methanol, DMF/H₂O | Formation of colored precipitates (often green or brown) |
| Ni(II) | NiCl₂·6H₂O | Ethanol, Methanol | Formation of colored precipitates (often green) |
| Co(II) | CoCl₂·6H₂O | Ethanol, Methanol | Formation of colored precipitates (often pink or blue) |
| Zn(II) | ZnCl₂ | Ethanol, Methanol | Formation of white or off-white precipitates |
Structural Elucidation of Metal Complexes
The precise arrangement of atoms within the metal complexes of this compound is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
X-Ray Crystallography of Coordination Compounds
Single-crystal X-ray crystallography provides definitive proof of the molecular structure of a coordination compound in the solid state. For metal complexes of Schiff base ligands similar to this compound, X-ray diffraction studies have revealed a variety of coordination geometries.
For instance, a mononuclear Cu(II) complex with a related Schiff base was found to have a distorted square planar geometry, with the ligand acting as a tetradentate donor. amazonaws.com In another study, a Cu(II) complex of a different Schiff base ligand exhibited a tetra-coordination environment. nih.gov The determination of bond lengths and angles through crystallography is crucial for understanding the nature of the metal-ligand interactions. For example, in a Cu(II) complex with an N-sulfonamide ligand, the Cu-N(thiadiazole) bond distances were found to be around 2.01 Å. nih.gov
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR, UV-Vis, Magnetic Susceptibility)
Spectroscopic techniques provide valuable information about the coordination environment and electronic structure of the metal complexes.
UV-Visible Spectroscopy: The electronic spectra of the complexes in solution can indicate the geometry of the coordination sphere. For example, the UV-Vis spectrum of a Cu(II) complex with a related Schiff base showed bands attributed to π→π* and n→π* transitions of the aromatic rings and the C=N group, as well as a metal-to-ligand charge transfer (MLCT) band and a d-d transition characteristic of a square planar geometry. amazonaws.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bonding. For instance, the EPR spectrum of a Cu(II) complex with a sulfonamide-containing ligand can be used to propose the geometry of the complex. researchgate.net
Magnetic Susceptibility: Magnetic susceptibility measurements help to determine the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and geometry. For example, a magnetic moment value of 1.76 µB for a Cu(II) complex is consistent with a paramagnetic species having one unpaired electron in a d⁹ system. amazonaws.com
| Technique | Information Gained | Example Finding for a Related Complex | Citation |
| UV-Visible Spectroscopy | Coordination geometry, electronic transitions | d-d transition at 554 nm suggesting a distorted square planar geometry for a Cu(II) complex. | amazonaws.com |
| EPR Spectroscopy | Geometry, metal-ligand bond character | Used to propose the geometry of Cu(II) complexes with sulfonamide-containing ligands. | researchgate.net |
| Magnetic Susceptibility | Number of unpaired electrons, electronic structure | Magnetic moment of 1.76 µB for a Cu(II) complex, indicating a paramagnetic d⁹ system. | amazonaws.com |
Theoretical Insights into Metal-N-benzylidene-2-thiophenesulfonamide Bonding
Density Functional Theory (DFT) calculations are increasingly used to complement experimental data and provide a deeper understanding of the structural and electronic properties of coordination compounds. For metal complexes of Schiff bases, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the nature of the metal-ligand bonds.
In studies of related systems, DFT calculations have been employed to optimize the molecular structure of the ligand and its complexes. researchgate.net Furthermore, theoretical studies on the bonding properties of transition metal complexes with similar ligands have utilized methods like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the metal-ligand bonds as being partly covalent. researchgate.net Such computational approaches can also be used to predict the relative stabilities of different coordination modes and to interpret spectroscopic data.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is frequently used to study the properties of organic molecules, including sulfonamides. researchgate.net A typical study would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to model the electronic structure of the molecule. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule. From the optimized structure, various geometric parameters like bond lengths, bond angles, and dihedral angles can be calculated. For instance, in related sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net The electronic structure analysis would reveal the distribution of electrons within the molecule, providing insights into its polarity and bonding characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. longdom.org A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are invaluable for predicting how N-benzylidene-2-thiophenesulfonamide might interact with other chemical species. nih.gov
Table 1: Illustrative Reactivity Descriptors for a Hypothetical Sulfonamide Derivative (Note: This data is for illustrative purposes and not specific to this compound)
| Parameter | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.5 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.0 eV |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.5 eV |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.0 eV |
| Electrophilicity Index | ω = χ2 / (2η) | 3.2 eV |
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an ESP map, red-colored regions typically indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack. For a molecule like this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the imine, and positive potential around the hydrogen atoms. researchgate.net
Prediction and Simulation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of a molecule. These predictions are often used to aid in the interpretation of experimental spectra.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of 1H and 13C atoms, which can be compared with experimental data to confirm the molecular structure. researchgate.net
IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the S=O and C=N stretching vibrations. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a single, static minimum energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. By simulating the motion of atoms based on a force field, MD can reveal the flexibility of the molecule, identify stable conformers, and understand the transitions between them. This would be particularly useful for understanding the flexibility of the benzylidene and thiophenesulfonamide groups relative to each other.
Molecular Docking and Protein-Ligand Interaction Prediction (Mechanistic Basis)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is crucial in drug discovery for understanding the potential biological activity of a compound. If this compound were to be investigated as a potential drug candidate, molecular docking studies would be performed to predict its binding mode and affinity to a specific protein target. The results of a docking study, often expressed as a binding energy or score, can help to elucidate the mechanistic basis of the molecule's potential biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule, encoding its size, shape, and degree of branching. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and shape indices. Studies on benzylidene hydrazides have indicated that topological parameters, such as the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3), can be effective in describing antimicrobial activity. nih.gov
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and describe its spatial arrangement. They include molecular surface area, volume, and principal moments of inertia.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of a molecule. Common quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges on atoms.
Physicochemical Descriptors: These descriptors relate to the bulk properties of the compound, such as hydrophobicity (logP), molar refractivity (MR), and polarizability. The Hansch approach, a classic QSAR method, frequently employs such descriptors. nih.gov
A typical QSAR/QSPR study on a series of compounds including this compound would involve the following steps:
Data Set Selection: A series of structurally related compounds with measured biological activities or properties would be compiled. This would ideally include this compound and its derivatives with various substituents on the benzylidene or thiophene (B33073) rings.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules in the dataset would be generated and optimized using computational chemistry software. Subsequently, a wide range of molecular descriptors would be calculated for each molecule.
Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors (independent variables) with the experimental activity or property (dependent variable). Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are also frequently used. For instance, a QSAR study on benzylidene derivatives as selective COX-2 inhibitors utilized k-nearest neighbor molecular field analysis (kNN-MFA). chalcogen.ro
Model Validation: The predictive power of the developed QSAR/QSPR model is rigorously assessed. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds that were not used in the model development. A high correlation coefficient (r²) for the training set and a high predictive ability for the test set are indicative of a robust model.
For aryl sulfonamide compounds with a 4-benzylideneamino scaffold, QSAR studies have demonstrated that the COX-2 selectivity is significantly influenced by the central -N=C- core. nih.gov Furthermore, electronic properties and structural variations on the phenyl ring have been shown to govern this selectivity. nih.gov Such findings suggest that for this compound, descriptors related to the electronic environment of the imine bond and the substitution pattern on the benzylidene ring would likely be important in a QSAR model for similar biological targets.
While a specific data table for this compound is not available, a hypothetical QSAR data table for a series of related compounds might look like the following:
Hypothetical QSAR Data Table for this compound Derivatives
| Compound | Substituent (R) | Experimental Activity (IC₅₀, µM) | logP | Molar Refractivity (MR) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | H | 15.2 | 3.1 | 75.4 | 4.2 |
| 2 | 4-Cl | 8.5 | 3.8 | 80.1 | 3.5 |
| 3 | 4-OCH₃ | 12.1 | 2.9 | 78.6 | 4.8 |
| 4 | 4-NO₂ | 5.3 | 3.0 | 79.2 | 2.1 |
| 5 | 3-Br | 7.9 | 4.0 | 83.3 | 3.7 |
In such a table, a QSAR equation could be derived, for instance: pIC₅₀ = alogP + bMR + c*Dipole + d where pIC₅₀ = -log(IC₅₀). The coefficients a, b, and c would indicate the relative importance of each descriptor to the biological activity.
Mechanistic Biological Activity Investigations in Preclinical in Vitro Models
Antimicrobial Activity Studies (Focus on Molecular Mechanisms)
The antimicrobial properties of sulfonamide-based compounds are well-established, and research into N-benzylidene-2-thiophenesulfonamide derivatives has aimed to understand their specific modes of action against pathogenic bacteria and fungi.
Bacterial Growth Inhibition Mechanisms (e.g., Enzyme Inhibition: Dihydrofolate Reductase, Folate Synthesis Pathway)
The primary mechanism of antibacterial action for sulfonamides lies in their ability to disrupt the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids in bacteria. researchgate.netnih.gov Sulfonamides, including derivatives of this compound, act as structural analogs of para-aminobenzoic acid (pABA). researchgate.net This structural mimicry allows them to competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate pathway. researchgate.netresearchgate.netresearchgate.net
Some novel N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been investigated for their potential to target the multidrug efflux pump (MATE), suggesting an alternative or complementary mechanism of antibacterial action. nih.gov Additionally, certain thiophene (B33073) derivatives have demonstrated potent activity against resistant bacterial strains like Pseudomonas aeruginosa. nih.gov
Fungal Membrane Interactions and Cellular Targets
The antifungal activity of compounds related to this compound is often associated with their interaction with the fungal cell membrane, a structure vital for maintaining cellular integrity and function. A primary target within the fungal membrane is ergosterol (B1671047), a sterol that is unique to fungi and analogous to cholesterol in mammalian cells. nih.govresearchgate.net
Several antifungal agents exert their effects by binding to ergosterol, leading to membrane disruption and cell death. researchgate.netnih.gov While direct studies on this compound are limited, research on other antifungal compounds with similar structural motifs, such as benzimidazole (B57391) derivatives, has shown that they can inhibit ergosterol biosynthesis. nih.gov This inhibition leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane. Another proposed mechanism for some antifungal compounds is the direct binding to ergosterol, which can potentiate the activity of other antifungal drugs like amphotericin B. researchgate.net Research on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives has demonstrated their general antimicrobial and antifungal potential, though the precise mechanism of fungal inhibition was not fully elucidated. researchgate.net
Antitumor Activity Research in Cancer Cell Lines (Molecular Pathways)
The investigation into the anticancer properties of this compound and its derivatives has revealed their ability to interfere with key cellular processes that are dysregulated in cancer, such as apoptosis, cell cycle progression, and the activity of specific enzymes and signaling pathways.
Induction of Apoptosis and Necrosis Pathways
A significant body of research has demonstrated that various sulfonamide derivatives can induce programmed cell death, or apoptosis, in cancer cells. For instance, novel bis-benzylidene cyclic compounds have been shown to induce apoptosis in leukemia cell lines. nih.gov Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been identified as apoptosis-inducing agents in breast cancer cells, with flow cytometry analysis confirming a significant increase in apoptotic and necrotic cell populations. nih.gov Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have also confirmed their ability to induce apoptosis in various cancer cell lines. semanticscholar.org
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Mechanistic studies on bis-benzimidazole derivatives revealed their capacity to induce an S-phase block in the cell cycle of human breast cancer cells. nih.gov The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression, is a common mechanism by which small molecules induce cell cycle arrest. nih.gov
Specific Enzyme or Receptor Target Identification (e.g., Carbonic Anhydrase Isoforms, c-Jun N-terminal Kinases (JNKs), Cyclin-Dependent Kinases (CDK))
The search for specific molecular targets has identified several enzymes and signaling proteins that are modulated by sulfonamide-based compounds.
Carbonic Anhydrase Isoforms: A prominent target for many benzenesulfonamide (B165840) derivatives is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The design of new aryl thiazolone–benzenesulfonamides has focused on the selective inhibition of CA IX as a strategy for developing novel antiproliferative agents. nih.gov
c-Jun N-terminal Kinases (JNKs): The JNK signaling pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation is linked to cancer. While direct inhibition of JNKs by this compound has not been extensively reported, the development of small molecule inhibitors of JNKs is an active area of research for cancer therapy.
Cyclin-Dependent Kinases (CDKs): As mentioned earlier, CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer treatment. nih.gov The development of small molecule CDK inhibitors, including those that are ATP-competitive, is a major focus in the discovery of new anticancer drugs. nih.gov The ability of sulfonamide derivatives to induce cell cycle arrest suggests a potential, though often indirect, modulation of CDK activity.
Enzyme Inhibition Studies (Specific Enzyme Targeting and Kinetics)
This compound and its derivatives have been the subject of enzyme inhibition studies, particularly targeting carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a critical role in numerous physiological processes. nih.gov Research has demonstrated that derivatives of thiophene-2-sulfonamide (B153586) can act as inhibitors of these enzymes. For instance, a study on thiophene-2-sulfonamide derivatives revealed their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. While specific kinetic data for the parent this compound is not extensively detailed in the provided results, the inhibitory potential of the core structure is evident from the investigation of its derivatives.
One study synthesized a series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides, which are structurally related to the compound of interest. These derivatives were found to be selective inhibitors of hCA II, with the most potent compounds exhibiting an IC50 value as low as 16.7 nM. mdpi.com Another investigation into 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed effective inhibition of hCA II, hCA IX, and hCA XII in the nanomolar to subnanomolar range, while showing weaker inhibition against hCA I. researchgate.net
Furthermore, the inhibitory effects of thiophene-2-sulfonamide derivatives have been observed against other enzymes, such as lactoperoxidase (LPO). In one study, a series of thiophene-2-sulfonamide derivatives were tested, with 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) showing the most potent competitive inhibition, with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov
The kinetic data from these studies on related compounds suggest that the thiophene-sulfonamide scaffold is a promising framework for designing potent and selective enzyme inhibitors. The mode of inhibition is often competitive, indicating that these compounds likely interact with the active site of the target enzymes. nih.gov
Table 1: Enzyme Inhibitory Activity of Thiophene-2-sulfonamide Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Mode of Inhibition |
|---|---|---|---|
| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | IC50 = 16.7 nM (most potent) | Not specified |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II, IX, XII | KIs in nanomolar to subnanomolar range | Not specified |
Antioxidant Mechanisms and Radical Scavenging Capabilities
The antioxidant properties of compounds are often evaluated by their ability to scavenge free radicals. For benzylidene derivatives, particularly those containing hydroxyl groups, significant radical scavenging activity has been reported. researchgate.netmdpi.com While direct data on this compound is limited, studies on hydroxybenzylidene hydrazines, which share the benzylidene moiety, demonstrate that the presence and position of hydroxyl groups on the benzylidene ring are crucial for their antioxidant capacity. researchgate.netmdpi.com
These studies typically employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. For instance, hydroxybenzylidene hydrazines with multiple hydroxyl groups were found to be the most effective radical scavengers. mdpi.com This suggests that derivatives of this compound that incorporate hydroxyl groups on the benzylidene ring would likely exhibit enhanced antioxidant activity. The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize the free radical. nih.govresearchgate.net
The thiol group, present in the thiophene ring, is also known to contribute to antioxidant activity through various mechanisms, including free radical scavenging. nih.govnih.gov Therefore, the combination of the benzylidene and thiophene-sulfonamide moieties could potentially lead to compounds with significant antioxidant potential.
Table 2: Radical Scavenging Activity of Related Benzylidene Compounds
| Compound Class | Radical Scavenged | Key Finding |
|---|---|---|
| Hydroxybenzylidene hydrazines | DPPH, ABTS | Compounds with three hydroxyl groups were the most effective scavengers. mdpi.com |
Anti-inflammatory Pathways in Cellular Models (e.g., Modulation of Inflammatory Mediators and Signaling Cascades)
The anti-inflammatory potential of sulfonamide derivatives has been investigated in various in vitro models. These studies often focus on the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. mdpi.comnih.govnih.gov For example, novel benzenesulfonamide derivatives have been shown to exhibit significant anti-inflammatory activity by suppressing pro-inflammatory mediators. mdpi.comnih.gov
In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been observed to reduce the production of NO and pro-inflammatory cytokines. nih.gov The mechanism of this anti-inflammatory action is thought to involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. For instance, a diterpenoid, 17-O-acetylacuminolide, was found to inhibit the translocation of NF-κB and the activity of IKKβ, a kinase that activates NF-κB. plos.org
While specific studies on this compound's effect on inflammatory pathways are not detailed in the provided search results, the known anti-inflammatory properties of both sulfonamides and benzylidene-containing compounds suggest a strong potential for this molecule and its derivatives to modulate inflammatory responses. mdpi.comnih.gov
Table 3: Anti-inflammatory Activity of Related Sulfonamide Derivatives
| Compound Class | Cellular Model | Effect |
|---|---|---|
| Novel Benzenesulfonamide Derivatives | Rat model of carrageenan-induced paw edema | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, CRP) and enhanced antioxidant levels (SOD, GSH). researchgate.net |
Assessment of Selectivity against Non-Target Cells (e.g., Eukaryotic Cell Viability in vitro)
The evaluation of a compound's selectivity is a critical step in preclinical assessment, ensuring that it preferentially affects target cells or pathways while minimizing harm to healthy cells. Cytotoxicity studies are commonly performed to determine the impact on the viability of non-target eukaryotic cells.
For a series of 2-benzylidene-6-(nitrobenzylidene)cyclohexanones, it was observed that these compounds displayed substantially greater toxicity towards various cancer cell lines (human HSC-2 and HSC-4 oral squamous cell carcinomas, and HL-60 promyelocytic leukemic cells) compared to non-malignant cells like human gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). nih.gov This indicates a degree of selectivity for neoplastic cells.
In the context of antimicrobial and cytotoxic studies of N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives, a lead compound, WZ2, was noted for its superior selectivity in comparison to other tested compounds. nih.gov While these are related structures, the findings suggest that the broader class of compounds to which this compound belongs can be engineered for selective cytotoxicity.
Table 4: Cytotoxicity and Selectivity of Related Compounds
| Compound Class | Cell Lines | Key Finding |
|---|---|---|
| 2-Benzylidene-6-(nitrobenzylidene)cyclohexanones | Human oral squamous cell carcinomas (HSC-2, HSC-4), promyelocytic leukemia (HL-60) vs. non-malignant fibroblasts (HGF, HPC, HPLF) | Showed significantly lower toxicity towards non-malignant cells. nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides |
| 5-(2-Thienylthio)thiophene-2-sulfonamide |
| 2,2-diphenyl-1-picrylhydrazyl |
| Hydroxybenzylidene hydrazines |
| Nitric oxide |
| Tumor necrosis factor-alpha |
| Interleukins |
| 17-O-acetylacuminolide |
| 2-benzylidene-6-(nitrobenzylidene)cyclohexanones |
Emerging Applications in Materials Science and Catalysis Research
Application as Ligands in Homogeneous and Heterogeneous Catalysis
The presence of sulfur and nitrogen heteroatoms, along with delocalized π-electron systems, makes N-benzylidene-2-thiophenesulfonamide and its derivatives promising candidates for use as ligands in catalysis. These features allow for effective coordination with various transition metal centers, influencing the activity and selectivity of catalytic processes.
The sulfonamide functional group is a recognized pharmacophore and a versatile synthon in organic chemistry. nih.gov Research into analogous compounds, such as benzylsulfonamide, has demonstrated their utility in directing complex organic reactions. For instance, palladium(II)-catalyzed meta-C-H arylation and alkylation of benzylsulfonamide have been successfully achieved using isoquinoline (B145761) as a ligand, highlighting the capacity of the sulfonamide group to participate in and direct C-H activation processes. nih.govnih.gov This protocol showcases broad substrate scope and functional group tolerance, enabling the synthesis of complex molecules that can be converted into sulfonates, sulfonate esters, and other sulfonamides. nih.gov
Furthermore, the sulfonamide moiety has been incorporated into photocatalytic systems. Metal-free photocatalytic approaches have been developed to convert sulfonamides into valuable sulfonyl radical intermediates, which can then be combined with various alkene fragments. acs.org The thiophene (B33073) group itself is also a staple in catalyst ligand design. Given these precedents, this compound could potentially serve as a ligand in similar transition metal-catalyzed reactions, such as cross-couplings and C-H functionalizations, where its sulfur and nitrogen atoms could coordinate to the metal center and modulate its catalytic properties.
A key challenge in catalysis is bridging the gap between highly active homogeneous catalysts and industrially practical, reusable heterogeneous catalysts. One effective strategy is the immobilization of well-defined molecular catalysts onto solid supports. ethz.ch Ligands like this compound are ideal candidates for this approach. The molecule could be functionalized, for example, at the benzylidene ring, to introduce anchoring groups that allow it to be chemically grafted onto supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). ethz.ch
This process would create a single-site supported catalyst, potentially combining the high efficiency and selectivity of a molecular system with the significant industrial advantages of a heterogeneous system, including ease of separation from the reaction products and enhanced catalyst stability and recyclability. The specific structure of the ligand would influence the coordination environment of the metal center, thereby tuning the catalyst's performance in applications such as alkene polymerization or oligomerization. ethz.ch
Incorporation into Functional Materials
The distinct structural components of this compound suggest its potential for integration into advanced functional materials, where its molecular properties can be translated into macroscopic functions in supramolecular structures and electronic devices.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct ordered, large-scale structures from molecular building blocks. mdpi.com Molecules containing amide groups are well-known to act as supramolecular synthons, forming one-dimensional chains through complementary N–H···O=C hydrogen bonds. mdpi.com
This compound possesses analogous features. The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (N-H) and two strong acceptors (O=S=O), while the imine nitrogen (-N=CH-) offers another potential acceptor site. These groups, in combination with the potential for π-π stacking interactions between the thiophene and benzene (B151609) rings, could drive the self-assembly of the molecule into well-defined, three-dimensional networks characteristic of supramolecular gels or polymers. mdpi.commdpi.com The modular nature of such assemblies allows for the tuning of material properties by modifying the molecular structure. mdpi.com
Thiophene-based materials are widely studied for their applications in optoelectronics due to their favorable electronic properties. taylorfrancis.com The combination of an electron-donating unit (donor, D) and an electron-accepting unit (acceptor, A) within a single molecule, often connected by a π-conjugated bridge, can lead to materials with significant nonlinear optical (NLO) responses and other useful properties. researchgate.net The structure of this compound, featuring the electron-rich thiophene ring and the electron-withdrawing sulfonamide group, fits this D-π-A "push-pull" design paradigm.
Computational studies on similar thiophene sulfonamide derivatives show that their frontier molecular orbitals (HOMO-LUMO) and energy gaps are key to their NLO response, with smaller energy gaps correlating to higher NLO activity. semanticscholar.org This suggests that this compound could be a candidate for optoelectronic applications.
This electronic structure also makes the molecule suitable for sensor development. The sulfonamide group and thiophene's sulfur atom provide excellent coordination sites for metal ions. nih.gov The binding of a target analyte, such as a metal cation, to these sites would perturb the molecule's electronic structure, causing a detectable change in its fluorescence or electrochemical signal. nih.gov Research on sensors for sulfonamide antibiotics has demonstrated that zinc-modified fluorescent sensors can achieve high sensitivity. rsc.org A sensor based on this compound could operate on a similar principle, where analyte binding modulates intramolecular charge transfer, resulting in a measurable optical or electronic response.
Table 1: Illustrative Performance of a Sulfonamide-Based Fluorescent Sensor (Data based on a terpyridine@Zn²⁺-modified mesoporous silica sensor for detecting sulfonamide antibiotics) rsc.org
| Parameter | Value |
| Analyte Class | Sulfonamide Antibiotics |
| Detection Limit | 1.12-2.31 μg L⁻¹ |
| Linear Range | 5-100 μg L⁻¹ |
| Response Time | ~2 minutes |
| Matrix | Tap Water, Milk |
| This table presents data for an analogous sensor system to illustrate the potential application and performance metrics. |
Corrosion Inhibition Mechanisms and Applications
The use of organic compounds as corrosion inhibitors is a highly effective method for protecting metals in acidic or saline environments. frontiersin.org The efficacy of these inhibitors typically relies on their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. frontiersin.orgsemanticscholar.org The adsorption is facilitated by the presence of heteroatoms (like N, S, O) with lone pairs of electrons and aromatic rings with π-electrons. frontiersin.org
This compound is an exemplary candidate for this application. Its molecular structure contains multiple active centers for adsorption:
The thiophene ring contains a sulfur atom and π-electrons. Thiophene derivatives are well-documented as effective corrosion inhibitors for steel and aluminum alloys. semanticscholar.orgresearchgate.netresearchgate.net
The sulfonamide group provides two oxygen atoms and a nitrogen atom, all with lone electron pairs capable of coordinating with vacant d-orbitals of metal atoms. frontiersin.org
The benzylidene group contributes additional π-electrons from its aromatic ring.
The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecule. frontiersin.org This forms a protective film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying such compounds as mixed-type inhibitors. semanticscholar.orgresearchgate.netscribd.com The strength and nature of the adsorption can be physical (electrostatic interactions) or chemical (coordination bonds), with studies on related compounds showing that adsorption often follows the Langmuir isotherm. semanticscholar.orgresearchgate.net The collective effect of these functional groups is expected to make this compound a highly efficient corrosion inhibitor for various metals and alloys.
Table 2: Corrosion Inhibition Efficiency of Various Thiophene Derivatives on Steel in Acidic Media (Data compiled from studies on analogous compounds to demonstrate potential efficacy)
| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Source |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | 10⁻³ M | 1 M HCl | 96.0% | researchgate.net |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | 10⁻³ M | 1 M HCl | 94.0% | researchgate.net |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | 5x10⁻³ M | 0.5 M H₂SO₄ | 87% | researchgate.net |
Future Perspectives and Uncharted Research Avenues for N Benzylidene 2 Thiophenesulfonamide
Innovations in Green and Sustainable Synthetic Methodologies
The imperative for environmentally benign chemical processes necessitates a shift away from traditional synthetic routes for N-benzylidene-2-thiophenesulfonamide, which often involve volatile organic solvents and elevated temperatures. The future of its synthesis lies in the adoption of green chemistry principles that prioritize efficiency, safety, and waste reduction.
Promising eco-friendly synthetic strategies that warrant thorough investigation include ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields under milder conditions. researchgate.netresearchgate.netnih.govniscpr.res.inutu.ac.in Microwave-assisted synthesis offers another avenue for rapid and energy-efficient production, a technique that has proven effective for other sulfonamide derivatives. arabjchem.orgnih.govresearchgate.netrjptonline.org Furthermore, the development of solvent-free mechanochemical methods, where reactants are combined in the solid state, presents an opportunity to eliminate solvent waste entirely. digitellinc.com The exploration of catalysis in aqueous media also holds considerable promise for a truly sustainable synthetic pathway.
| Green Synthetic Method | Potential Advantages |
|---|---|
| Ultrasound-Assisted Synthesis | Accelerated reaction times, enhanced product yields, milder operational conditions, and reduced energy consumption. researchgate.netresearchgate.netnih.govniscpr.res.inutu.ac.in |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields, higher product purity, and greater energy efficiency. arabjchem.orgnih.govresearchgate.netrjptonline.org |
| Solvent-Free Mechanochemistry | Complete elimination of solvent-related waste, high reaction efficiency, and the potential for discovering novel solid-state phases. digitellinc.com |
| Aqueous Media Synthesis | Inherently environmentally friendly, cost-effective, and offers improved safety profiles. |
Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the structure-property relationships of this compound necessitates the use of advanced analytical techniques that go beyond routine characterization. These methods can provide critical insights into its solid-state architecture, polymorphism, and subtle intermolecular interactions, which are pivotal for both its biological activity and material applications.
Future structural studies should incorporate techniques such as Terahertz (THz) spectroscopy , a non-destructive method that is exceptionally sensitive to the crystalline lattice and polymorphic forms of pharmaceutical compounds. acs.orgfrontiersin.orgSolid-state NMR (ssNMR) spectroscopy is another powerful tool for elucidating the conformation and packing of molecules in the solid state, offering a detailed view of the crystalline arrangement. technion.ac.ilox.ac.uk Additionally, advanced Two-Dimensional (2D) NMR techniques are essential for the unambiguous assignment of all atomic signals and for determining the compound's preferred conformation in solution. rsc.orgnih.govnih.govresearchgate.net
| Advanced Spectroscopic Technique | Information Obtainable |
|---|---|
| Terahertz (THz) Spectroscopy | Detailed analysis of crystalline structure, identification of polymorphs, and investigation of intermolecular interactions. acs.orgfrontiersin.org |
| Solid-State NMR (ssNMR) | Determination of solid-state conformation and packing, detection and characterization of different polymorphs, and analysis of molecular dynamics. technion.ac.ilox.ac.uk |
| 2D NMR Spectroscopy | Unambiguous assignment of 1H and 13C NMR signals, determination of through-bond and through-space atomic correlations, and detailed analysis of solution-state conformation. rsc.orgnih.govnih.govresearchgate.net |
Deeper Mechanistic Elucidation of Biological Interactions
The thiophenesulfonamide scaffold has been identified as a promising framework for the development of quorum sensing inhibitors in pathogenic bacteria, which represents a novel anti-virulence therapeutic strategy. biorxiv.orgbiorxiv.orgresearchgate.net To unlock the full therapeutic potential of this compound, a profound understanding of its interactions with biological macromolecules at an atomic level is imperative.
Future research should employ a synergistic approach combining computational and experimental methods. Quantum mechanics (QM) calculations can be utilized to probe the electronic structure and reactivity of the molecule, providing a rational basis for its binding affinity. Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein interactions, identifying key binding residues and conformational changes upon complex formation. semanticscholar.orgnih.govnih.govchemrxiv.orgyoutube.com These in silico studies should be complemented by rigorous enzyme inhibition assays to identify specific biological targets and elucidate the precise mechanism of action. nih.gov
| Approach | Potential Insights |
|---|---|
| Quantum Mechanics (QM) | Detailed electronic structure, chemical reactivity, interaction energies, and a foundation for the rational design of more potent analogues. |
| Molecular Dynamics (MD) Simulations | Identification of binding modes, characterization of key interacting amino acid residues, understanding of conformational dynamics, and assessment of binding stability. semanticscholar.orgnih.govnih.govchemrxiv.orgyoutube.com |
| Enzyme Inhibition Studies | Identification of specific biological targets, determination of inhibitory potency (e.g., IC50), and elucidation of the kinetic mechanism of inhibition. nih.gov |
Integration into Novel Functional Materials and Devices
The inherent electronic properties of the thiophene (B33073) moiety, a cornerstone of organic electronics, suggest that this compound could transcend its biological roles and find applications in advanced functional materials. researchgate.netwiley.com This uncharted territory offers exciting possibilities for the development of next-generation electronic and photonic devices.
Prospective areas of investigation include the compound's application in Organic Field-Effect Transistors (OFETs) , where the thiophene unit could facilitate charge transport. researchgate.netnih.gov A thorough evaluation of its charge carrier mobility and thin-film forming properties is warranted. The photophysical characteristics of this compound are currently unexplored; research into its potential as an emissive or host material in Organic Light-Emitting Diodes (OLEDs) could unveil new applications in display and lighting technologies. mdpi.comnih.govnih.gov Furthermore, the strategic incorporation of appropriate functional groups could enable the development of novel chemosensors capable of detecting specific analytes through changes in their optical or electrical signals.
| Potential Application | Key Properties to Investigate |
|---|---|
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, HOMO/LUMO energy levels, thin-film morphology, and stability. researchgate.netnih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence quantum yield, emission spectrum, thermal stability, and charge injection properties. mdpi.comnih.govnih.gov |
| Chemical Sensors | Selective binding affinity for target analytes and a corresponding measurable response (e.g., colorimetric, fluorescent, or electrical). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzylidene-2-thiophenesulfonamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via Schiff base condensation between sulfanilamide and thiophene-2-carbaldehyde under reflux in ethanol or methanol. Reaction monitoring via TLC and purification via recrystallization (ethanol/water) are critical. Intermediates are characterized using FT-IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.3–8.5 ppm), and mass spectrometry (parent ion matching molecular formula) .
- Key Data :
| Parameter | Value/Observation |
|---|---|
| Reaction Time | 6–8 hours (reflux) |
| Yield | 65–75% |
| Melting Point | 180–185°C (decomposition) |
Q. How are electronic properties and molecular stability evaluated for this compound?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Stability is assessed via bond dissociation energies and thermogravimetric analysis (TGA) .
Q. What in vitro assays are used to screen biological activity?
- Methodology : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is assessed using MTT assays (IC₅₀ values on HeLa or MCF-7 cells). Molecular docking against E. coli dihydrofolate reductase (PDB: 1RAZ) predicts binding affinities (AutoDock Vina) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodology :
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computed NMR shifts (GIAO method in Gaussian).
- Consider dynamic effects (e.g., restricted rotation of the imine bond) causing splitting anomalies .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodology :
- Screen solvents (DMF vs. ethanol) and catalysts (p-TsOH vs. acetic acid).
- Use microwave-assisted synthesis (30 minutes at 80°C) to reduce time and improve yield (85–90%).
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How do substituents on the benzylidene ring affect biological activity?
- Methodology :
- Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Correlate Hammett σ values with MIC/IC₅₀ data.
- QSAR models (MLR or CoMFA) identify critical substituent parameters .
Q. What computational approaches validate molecular docking results against experimental IC₅₀ values?
- Methodology :
- Perform molecular dynamics simulations (100 ns, GROMACS) to assess binding stability.
- Compare calculated binding free energies (MM-PBSA) with experimental data.
- Validate via site-directed mutagenesis of key residues (e.g., Asp27 in DHFR) .
Contradictions and Mitigations
- Spectral Assignments : Discrepancies in NMR shifts between experimental and theoretical data may arise from solvent effects (DMSO vs. CDCl₃) or conformational flexibility. Mitigate via temperature-dependent NMR studies .
- Biological Activity : Inconsistent MIC values across studies may reflect strain variability. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
